molecular formula C18H26N2O4 B5546406 1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine

1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B5546406
M. Wt: 334.4 g/mol
InChI Key: WBXISIUDQCBSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, also known as DMBMPP, is a compound that has gained attention from the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Pharmacological Preconditioning

1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, similar to Trimetazidine (1-[2,3,4-trimethoxybenzyl] piperazine), has potential applications in the pharmacological preconditioning against ischemia. Trimetazidine, by increasing adenosine plasma levels, demonstrates an ability to increase cell tolerance to ischemia, which might suggest a pathway for related compounds in cellular protection mechanisms. This interaction offers a new perspective on the antischemic effects of related piperazine derivatives (Blardi Patrizia et al., 2002).

Psychoactive Substance Prevalence

While not directly linked to this compound, research on the prevalence of new psychoactive substances, including piperazine derivatives, sheds light on the broad landscape of synthetic compounds' applications. Studies focusing on the detection of such substances in various contexts highlight the need for awareness and monitoring of synthetic compounds' spread and effects (K. Rust et al., 2012).

Antipsychotic Potential

Compounds related to piperazines, such as ST2472 (9-piperazin-1-ylpyrrolo[2,1]-b[1,3]benzothiazepine), have been shown to have antipsychotic activity, suggesting potential research avenues for this compound in this domain. Such compounds could offer new treatment options for psychiatric conditions, demonstrating the value of continued research into piperazine derivatives (Katia Lombardo et al., 2009).

Novel Synthetic Opioid Analysis

The analysis of novel synthetic opioids like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) in human samples illustrates the forensic and clinical importance of studying piperazine derivatives. Understanding the metabolic and pharmacokinetic profiles of such compounds is crucial for addressing the challenges posed by new psychoactive substances (D. Papsun et al., 2016).

Hyponatremia Treatment

Research into the treatment of hyponatremia with non-peptide arginine vasopressin antagonists points to potential therapeutic applications for structurally related compounds. The ability of such antagonists to induce aquaresis and improve hyponatremia underscores the therapeutic value of exploring the effects of piperazine derivatives in similar contexts (Toshikazu Saito et al., 1997).

properties

IUPAC Name

1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-13(2)12-16(21)19-8-10-20(11-9-19)18(22)17-14(23-3)6-5-7-15(17)24-4/h5-7,13H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXISIUDQCBSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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